molecular formula C12H19N3O3 B2694653 (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide CAS No. 2137776-58-8

(2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide

Cat. No. B2694653
CAS RN: 2137776-58-8
M. Wt: 253.302
InChI Key: WUDOXRXOXHAHNZ-MWLCHTKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide, also known as MP-10, is a novel small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent.

Mechanism of Action

(2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide exerts its biological effects by binding to the active site of COX-2 and inhibiting its activity. COX-2 is responsible for the synthesis of prostaglandins, which play a key role in the inflammatory response. By inhibiting COX-2, (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide reduces the production of prostaglandins and thus reduces inflammation. (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide also induces apoptosis in cancer cells by activating the caspase cascade, a series of enzymes that lead to programmed cell death. In addition, (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide inhibits viral replication by interfering with the viral life cycle at various stages.
Biochemical and Physiological Effects:
(2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide has been shown to have both biochemical and physiological effects. Biochemically, (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide inhibits the activity of COX-2, reduces the production of prostaglandins, and induces apoptosis in cancer cells. Physiologically, (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide reduces inflammation, inhibits the growth of cancer cells, and inhibits viral replication.

Advantages and Limitations for Lab Experiments

One advantage of using (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide in lab experiments is its specificity for COX-2, which reduces the risk of off-target effects. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential therapeutic agent for cancer. However, one limitation of using (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide. One direction is to explore its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more soluble analogs of (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide that can be used in vivo. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory, anti-cancer, and anti-viral effects of (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide.

Synthesis Methods

(2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide can be synthesized by a four-step process starting from commercially available 3-methylpyrazole. The first step involves the reaction of 3-methylpyrazole with methyl chloroformate to form the corresponding carbamate. The second step involves the reaction of the carbamate with lithium diisopropylamide to generate the corresponding lithium enolate. The third step involves the reaction of the lithium enolate with (R)-methyl mandelate to form a diastereomeric mixture of the corresponding oxazolidinone. The final step involves the selective hydrolysis of the undesired diastereomer to yield (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide.

Scientific Research Applications

(2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In addition, (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide has been found to inhibit the replication of several viruses, including HIV-1, influenza A virus, and Zika virus.

properties

IUPAC Name

(2R,3R)-N-methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-14-10(6-7-13-14)11-9(5-4-8-18-11)12(16)15(2)17-3/h6-7,9,11H,4-5,8H2,1-3H3/t9-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDOXRXOXHAHNZ-MWLCHTKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2C(CCCO2)C(=O)N(C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@H]2[C@@H](CCCO2)C(=O)N(C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide

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